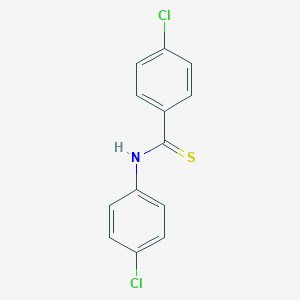
4-chloro-N-(4-chlorophenyl)benzenecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(4-chlorophenyl)benzenecarbothioamide is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is also known as CB-839 and is a potent inhibitor of glutaminase, an enzyme that plays a crucial role in the metabolism of cancer cells.
Aplicaciones Científicas De Investigación
The potential therapeutic applications of 4-chloro-N-(4-chlorophenyl)benzenecarbothioamide are vast and varied. This compound has been studied extensively for its ability to inhibit glutaminase, an enzyme that is overexpressed in many types of cancer cells. By inhibiting glutaminase, 4-chloro-N-(4-chlorophenyl)benzenecarbothioamide can effectively starve cancer cells of the nutrients they need to grow and divide.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-(4-chlorophenyl)benzenecarbothioamide is based on its ability to inhibit glutaminase, an enzyme that plays a crucial role in the metabolism of cancer cells. Glutaminase catalyzes the conversion of glutamine to glutamate, which is an important source of energy for cancer cells. By inhibiting glutaminase, 4-chloro-N-(4-chlorophenyl)benzenecarbothioamide can effectively starve cancer cells of the nutrients they need to grow and divide.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-chloro-N-(4-chlorophenyl)benzenecarbothioamide are primarily related to its ability to inhibit glutaminase. By inhibiting this enzyme, 4-chloro-N-(4-chlorophenyl)benzenecarbothioamide can effectively starve cancer cells of the nutrients they need to grow and divide. This can lead to a decrease in tumor growth and an increase in cancer cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-chloro-N-(4-chlorophenyl)benzenecarbothioamide in lab experiments is its ability to selectively target cancer cells. This compound is highly effective at inhibiting glutaminase in cancer cells, while having little to no effect on normal cells. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain lab settings.
Direcciones Futuras
There are many potential future directions for research on 4-chloro-N-(4-chlorophenyl)benzenecarbothioamide. One area of interest is the development of new and more efficient synthesis methods for this compound. Another area of interest is the development of new therapeutic applications for this compound, such as its use in combination with other drugs to enhance its effectiveness. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of 4-chloro-N-(4-chlorophenyl)benzenecarbothioamide is a multi-step process that involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-chloroaniline to form the intermediate 4-chloro-N-(4-chlorophenyl)benzenesulfonamide. This intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with ammonium thiocyanate to yield the final product.
Propiedades
Número CAS |
71114-55-1 |
|---|---|
Nombre del producto |
4-chloro-N-(4-chlorophenyl)benzenecarbothioamide |
Fórmula molecular |
C13H9Cl2NS |
Peso molecular |
282.2 g/mol |
Nombre IUPAC |
4-chloro-N-(4-chlorophenyl)benzenecarbothioamide |
InChI |
InChI=1S/C13H9Cl2NS/c14-10-3-1-9(2-4-10)13(17)16-12-7-5-11(15)6-8-12/h1-8H,(H,16,17) |
Clave InChI |
CTVJTQLYPUVSBB-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC(=CC=C1C(=NC2=CC=C(C=C2)Cl)S)Cl |
SMILES |
C1=CC(=CC=C1C(=S)NC2=CC=C(C=C2)Cl)Cl |
SMILES canónico |
C1=CC(=CC=C1C(=S)NC2=CC=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



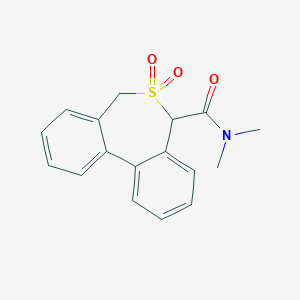
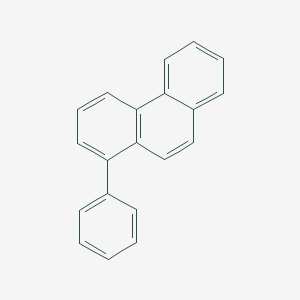
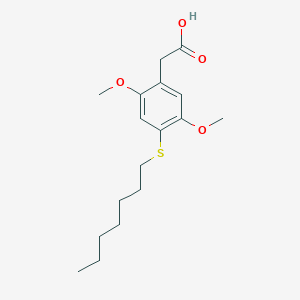
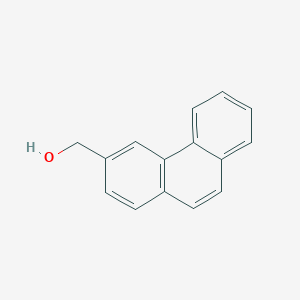
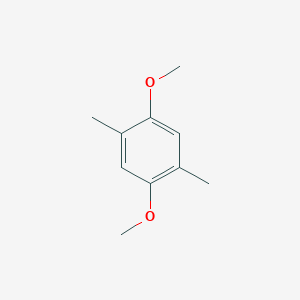
![8-chloro-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,7-a]benzimidazole](/img/structure/B188714.png)
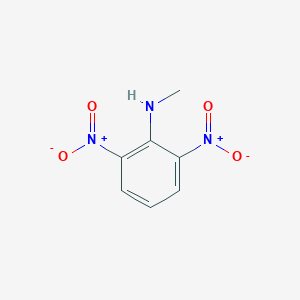
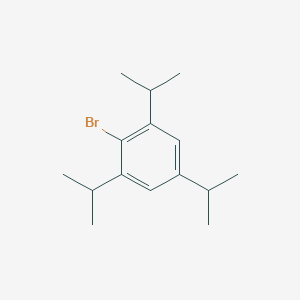
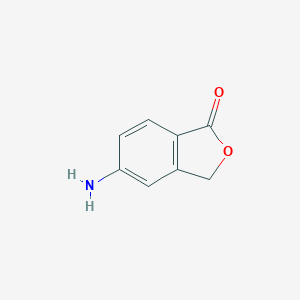
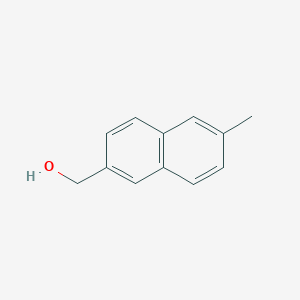
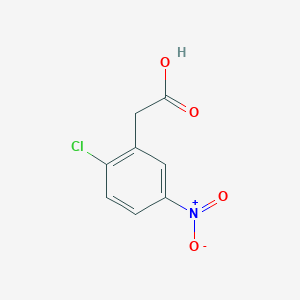

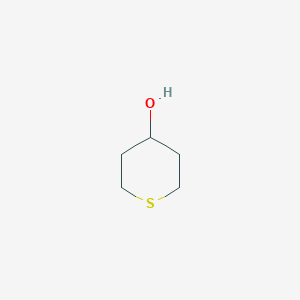
![(4-[(E)-Phenyldiazenyl]phenyl)methanol](/img/structure/B188727.png)